molecular formula C7H4BrClO B066651 3-Bromo-5-chlorobenzaldehyde CAS No. 188813-05-0

3-Bromo-5-chlorobenzaldehyde

Cat. No.: B066651
CAS No.: 188813-05-0
M. Wt: 219.46 g/mol
InChI Key: JGMGDYUVFBBCEQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzaldehyde (CAS RN: 188813-05-0) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol . It is widely used in organic synthesis, particularly in cross-coupling reactions under photoredox/nickel dual catalysis to form carbon-carbon bonds . Its synthesis involves reacting 3,5-dibromo-chlorobenzene with n-BuLi and DMF in anhydrous isopropyl ether at low temperatures (-78°C), followed by quenching and purification .

Preparation Methods

Direct Lithium-Halogen Exchange and Formylation

The most well-documented synthesis of 3-bromo-5-chlorobenzaldehyde employs a two-step metal-halogen exchange and formylation protocol. This method, described in industrial technical documents , utilizes 1,3-dibromo-5-chlorobenzene as the starting material.

Reaction Conditions and Procedure

Stage 1: Lithium-Halogen Exchange
1,3-Dibromo-5-chlorobenzene is treated with n-butyllithium (n-BuLi) in a hexane/diisopropyl ether solvent system at -78°C under inert atmosphere. The reaction proceeds for 0.5 hours , facilitating selective bromine-lithium exchange at the para-position relative to the chlorine substituent.

Stage 2: Quenching with N,N-Dimethylformamide (DMF)
The lithiated intermediate is quenched with DMF at -78°C , yielding the aldehyde via electrophilic formylation. The reaction mixture is then warmed to room temperature, and the product is isolated through standard workup procedures (e.g., aqueous extraction, solvent evaporation).

Table 1: Summary of Reaction Parameters

ParameterStage 1Stage 2
Starting Material 1,3-Dibromo-5-chlorobenzeneLithiated intermediate
Reagent n-BuLiDMF
Solvent Hexane/Diisopropyl etherHexane/Diisopropyl ether
Temperature -78°C-78°C
Time 0.5 hoursImmediate
Yield Not reportedNot reported

Mechanistic Insights

The regioselectivity of the lithium-halogen exchange is governed by the electron-withdrawing chlorine substituent, which directs lithiation to the meta-bromine position. Subsequent formylation with DMF introduces the aldehyde group via a nucleophilic acyl substitution mechanism .

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sensitive functional groups, and scalability for industrial production.

  • Limitations : Requires cryogenic conditions (-78°C) and stringent inert atmosphere control, increasing operational complexity .

Physicochemical Properties and Purification

The final product is characterized by distinct physicochemical properties critical for its identification and application:

Table 2: Key Physicochemical Data

PropertyValue
Melting Point 68–73°C
Boiling Point 264.0±20.0°C (Predicted)
Density 1.698±0.06 g/cm³
Solubility Soluble in methanol
Storage Sealed, dry, room temperature

Purification typically involves recrystallization from methanol or chromatographic techniques to achieve >97% purity .

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and yield optimization. The lithium-halogen exchange method, while efficient, faces challenges in scaling due to its cryogenic requirements. Alternative approaches under investigation include:

  • Continuous Flow Synthesis : Mitigates temperature control issues by maintaining precise reaction conditions in microreactors.

  • Catalytic Bromination : Exploring iron- or aluminum-based catalysts for direct bromination of 5-chlorobenzaldehyde, though this risks di-bromination byproducts .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted benzaldehydes or benzyl alcohols.

    Oxidation Reactions: 3-Bromo-5-chlorobenzoic acid.

    Reduction Reactions: 3-Bromo-5-chlorobenzyl alcohol.

Scientific Research Applications

Synthesis and Use as a Building Block

1. Organic Synthesis

3-Bromo-5-chlorobenzaldehyde serves as a versatile building block in organic chemistry. It is often used in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its halogen substituents (bromine and chlorine) enhance its reactivity, making it suitable for electrophilic aromatic substitution reactions.

2. Medicinal Chemistry

This compound has been investigated for its potential biological activities. For instance, derivatives of this compound have shown promising results as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer compounds. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development .

Case Study 2: Development of Agrochemicals

Research has highlighted the application of this compound in developing new agrochemicals. Its derivatives have been tested for herbicidal properties, revealing effective activity against several weed species while being safe for crops .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and chlorine substituents enhance the compound’s reactivity and selectivity towards specific targets .

Comparison with Similar Compounds

Key Properties :

  • Appearance: Not explicitly stated, but typically a crystalline solid.
  • Purity : Available in >97.0% purity (HPLC) .
  • Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), eye irritant (Category 2A), and respiratory tract irritant (Category 3) .

Comparison with Structurally Similar Compounds

2-Bromochlorobenzene (CAS RN: 694-80-4)

Molecular Formula : C₆H₄BrCl
Molecular Weight : 191.45 g/mol .

Property 3-Bromo-5-chlorobenzaldehyde 2-Bromochlorobenzene
Functional Group Aldehyde (-CHO) Halogen substituents (Br, Cl)
Boiling Point Not reported 204°C
Density Not reported 1.649 g/cm³
Reactivity Participates in cross-coupling and aldehyde-specific reactions (e.g., nucleophilic addition) Used in electrophilic substitution (e.g., Suzuki coupling)
Applications Pharmaceutical intermediates, catalysis Solvent, precursor for agrochemicals

Key Difference : The absence of the aldehyde group in 2-bromochlorobenzene limits its utility in reactions requiring carbonyl chemistry, such as condensation or oxidation.

3-Bromo-5-fluorobenzaldehyde

Molecular Formula : C₇H₄BrFO
Molecular Weight : 215.01 g/mol (estimated).

Property This compound 3-Bromo-5-fluorobenzaldehyde
Halogen Cl F
Electronegativity Lower (Cl: 3.0) Higher (F: 4.0)
Reactivity Chlorine is less electron-withdrawing, favoring slower electrophilic substitution Fluorine’s strong electron-withdrawing effect accelerates certain reactions (e.g., SNAr)
Applications Versatile in cross-coupling Specialized fluorinated drug intermediates

Key Difference : Fluorine’s electronegativity alters electronic properties, making 3-bromo-5-fluorobenzaldehyde more reactive in electron-deficient aromatic systems.

2-Bromo-5-chlorobenzaldehyde (CAS RN: 174265-12-4)

Molecular Formula : C₇H₄BrClO
Molecular Weight : 219.46 g/mol .

Property This compound 2-Bromo-5-chlorobenzaldehyde
Substituent Position Br at position 3, Cl at 5 Br at position 2, Cl at 5
Melting Point Not reported 64–68°C
Reactivity Meta-substitution directs electrophiles to less hindered positions Ortho-substitution increases steric hindrance, reducing reaction rates
Applications Used in photoredox catalysis Less common due to steric challenges

Key Difference : Substituent positioning significantly impacts steric and electronic effects, influencing reaction pathways and synthetic utility.

3-Bromo-5-chlorobenzoic Acid (CAS RN: 42860-02-6)

Molecular Formula : C₇H₄BrClO₂
Molecular Weight : 235.46 g/mol .

Property This compound 3-Bromo-5-chlorobenzoic Acid
Functional Group Aldehyde (-CHO) Carboxylic acid (-COOH)
Acidity Weak (pKa ~10–12) Strong (pKa ~2–4)
Applications Cross-coupling intermediates Salt formation, ester synthesis

Key Difference : The carboxylic acid group enhances water solubility and enables acid-base chemistry, unlike the aldehyde’s electrophilic nature.

Commercial Availability and Pricing

  • This compound :
    • 5g: JPY 23,500 (>97.0% purity) .
    • Supplied by Angene, Chemicell, and Thermo Scientific .
  • 2-Bromochlorobenzene :
    • 25mL: JPY 7,700 .

Biological Activity

3-Bromo-5-chlorobenzaldehyde (CAS No. 188813-05-0) is an aromatic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.

  • Molecular Formula : C7_7H4_4BrClO
  • Molecular Weight : 219.46 g/mol
  • Melting Point : 69.0 to 73.0 °C
  • Solubility : Soluble in methanol
  • Log P (partition coefficient) : Varies between 1.9 and 3.48, indicating moderate lipophilicity .

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study indicated that benzaldehyde derivatives, including this compound, exhibit antibacterial properties against strains such as E. coli and S. aureus. The mechanism involves the regulation of metabolism-associated genes and virulence factors in bacteria .

Compound Target Organism Activity
This compoundE. coliBactericidal
S. aureusBactericidal

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancers. The mechanism often involves inducing apoptosis through caspase activation .

Cell Line IC50 Value (µM) Mechanism of Action
Patu8988Not specifiedApoptosis induction
SGC7901Not specifiedApoptosis induction
SMMC7721Not specifiedApoptosis induction

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics .

Case Studies and Research Findings

  • Antibacterial Mechanism Study
    A study on benzaldehyde derivatives demonstrated that specific structural modifications enhance antibacterial activity by targeting gene expression related to metabolism and virulence .
  • Anticancer Screening
    In vitro studies have shown that complexes formed with this compound derivatives significantly inhibit cancer cell proliferation compared to their parent compounds, indicating enhanced activity due to complexation effects .
  • Enzyme Interaction Studies
    Kinetic studies revealed that this compound exhibits competitive inhibition against CYP1A2, suggesting its relevance in drug-drug interaction scenarios .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-Bromo-5-chlorobenzaldehyde in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by referencing its GHS classification (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory tract irritation) . Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. In case of exposure, follow first-aid measures: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention . Store in a cool, dry area away from oxidizing agents.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify the aldehyde proton (~10 ppm) and aromatic ring substituents. The bromo and chloro groups induce distinct deshielding effects on neighboring protons.
  • IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch near 1700–1750 cm1^{-1}. Aromatic C-Br and C-Cl stretches appear at 500–700 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight (219.46 g/mol) via ESI-MS or EI-MS, observing characteristic fragmentation patterns (e.g., loss of Br or Cl groups).

Q. What purification methods are recommended for synthesizing high-purity this compound?

  • Methodological Answer : Recrystallize from ethanol or dichloromethane/hexane mixtures to achieve >97% purity . Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve impurities from electrophilic substitution byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups meta to the aldehyde activate the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Bromine’s higher leaving-group ability compared to chlorine favors selective substitution at the Br position. Use Pd(PPh3_3)4_4 catalysts with arylboronic acids in THF/Na2_2CO3_3 at 80°C . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution.

Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct controlled stability studies:

  • Light Sensitivity : Store aliquots in amber vs. clear glass vials; analyze degradation via HPLC over 30 days.
  • Temperature : Compare room temperature vs. 4°C storage; monitor aldehyde oxidation to carboxylic acid by IR .
  • Humidity : Use desiccants to assess hydrolysis rates. Reference Kanto Reagents’ storage guidelines (0–6°C for boronic acid analogs, suggesting similar thermal sensitivity for aldehydes) .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation using this compound?

  • Methodological Answer : The aldehyde’s electron-deficient aromatic ring may favor para-directed electrophilic attack, but steric hindrance from Br/Cl substituents can divert reactivity. Characterize byproducts via GC-MS and propose a competing mechanism involving aldehyde dimerization or Lewis acid (e.g., AlCl3_3)-mediated side reactions. Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity.

Properties

IUPAC Name

3-bromo-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMGDYUVFBBCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590798
Record name 3-Bromo-5-chlorobenzaldehyde
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Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188813-05-0
Record name 3-Bromo-5-chlorobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzaldehyde
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Record name 3-Bromo-5-chlorobenzaldehyde
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Synthesis routes and methods

Procedure details

To 1-chloro-3,5-dibromobenzene (Esprit) (20 g, 0.074 mole) in anhydrous ethyl ether (150 mL) in a flame dried flask under N2 and at -78° C. was added 1.6 m butyl lithium in hexane dropwise, keeping the temperature below -78° C., then warmed to -30° C. Anhydrous DMF (6.8 g, 0.092 mole) was added dropwise, keeping the temperature below -20° C. After the addition was complete, the reaction was slowly warmed to 0° C., then stirred overnight at room temperature. The reaction mixture was poured slowly into chilled 10% aqueous HCl (160 mL). After stirring for 15 minutes, the ether was separated, washed with H2O (4×), dried over MgSO4 and removed under vacuum to yield 3-bromo-5-chlorobenzaldehyde (13 g) as a white solid. MS and NMR were consistent with the desired structure.
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20 g
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150 mL
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6.8 g
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